Barnidipine-d5 (hydrochloride) is a deuterated form of barnidipine, a calcium channel blocker primarily used to treat hypertension. The compound is utilized as an internal standard for the quantification of barnidipine in various analytical methods, including gas chromatography and liquid chromatography coupled with mass spectrometry. Its molecular formula is with a molecular weight of approximately 533.0 g/mol. Barnidipine-d5 is characterized by its high purity (>99%) and is soluble in solvents like dimethyl sulfoxide and methanol .
Barnidipine-d5 is categorized under dihydropyridine calcium channel blockers, a class of medications that inhibit calcium influx through L-type calcium channels, leading to vasodilation and reduced blood pressure. The compound has been recognized for its pharmacological properties and is often referenced in clinical research settings .
The synthesis of barnidipine-d5 involves the incorporation of deuterium atoms into the barnidipine structure, typically achieved through the use of deuterated reagents or solvents. One common method includes:
Industrial production mirrors laboratory synthesis but on a larger scale, optimizing reaction conditions to maximize yield while maintaining purity.
The molecular structure of barnidipine-d5 features a dihydropyridine ring system with several functional groups including carboxylic acid derivatives and nitrophenyl moieties. The structural representation can be summarized as follows:
This complex structure contributes to its pharmacological activity as a selective calcium channel blocker.
Barnidipine-d5 participates in various chemical reactions typical for dihydropyridine derivatives:
Barnidipine acts primarily as a calcium channel blocker, specifically targeting L-type calcium channels located in vascular smooth muscle cells. By inhibiting these channels, barnidipine reduces intracellular calcium levels, leading to relaxation of vascular smooth muscle and subsequent vasodilation. This action results in decreased peripheral vascular resistance, effectively lowering blood pressure in hypertensive patients. The compound's selectivity for vascular channels over cardiac channels minimizes potential side effects associated with other calcium antagonists .
Barnidipine-d5 serves multiple roles in scientific research:
Deuterium (²H) incorporation into Barnidipine targets the benzylpyrrolidine moiety to maintain pharmacological equivalence while enabling precise analytical tracking. The benzylic position (C₁ of the phenylmethyl group) is the primary site for deuterium labeling due to its metabolic susceptibility and synthetic accessibility. Two principal strategies are employed:
Critical to both approaches is the use of chiral auxiliaries such as (S)-malic acid to preserve stereochemical integrity during deuterium insertion, ensuring the final product retains the (S)-configuration essential for calcium channel binding [2].
Maintaining optical purity during deuterium labeling necessitates asymmetric synthesis techniques:
Key challenges include epimerization at the pyrrolidinyl C3 position during esterification, mitigated by non-acidic catalysts and aprotic solvents [3].
Deuteration introduces analogs of known Barnidipine impurities requiring stringent control:
Table 1: Analytical Signatures of Key Barnidipine-d5 Impurities
Impurity Structure | Origin | HPLC RRT | Mass (m/z) | Deuteration Site |
---|---|---|---|---|
(3'S,4R)-Diastereomer-d5 | Chiral inversion during esterification | 0.92 | 505.2 | Benzylpyrrolidine |
Dehydrogenated Barnidipine-d5 | Oxidation of dihydropyridine ring | 1.68 | 489.0 | Benzylpyrrolidine |
Ethyl ester analog-d5 | Ethanol interchange during salt formation | 3.14 | 519.2 | Methyl ester → Ethyl ester |
These impurities are synthesized independently and characterized against crude Barnidipine-d5 to establish reference standards for quality control [2].
Efficient deuterium incorporation requires balancing reaction kinetics and isotopic fidelity:
Table 2: Optimization Parameters for Deuterium Exchange Reactions
Parameter | Condition Range | Deuteration Efficiency | Optimal Value |
---|---|---|---|
Solvent | CD₃OD, CD₃COCD₃, DMF-d₇ | 75–99% | CD₃OD |
Catalyst | Pd/C, Rh/Al₂O₃, PtO₂ | 85–99% | Pd/C (5% w/w) |
Temperature | 0°C, 25°C, 40°C | 89–99% | 25°C |
Reaction Duration | 6–72 h | 91–99% | 24 h |
Scaling Barnidipine-d5 synthesis to Good Manufacturing Practice (GMP) standards faces hurdles:
Economic factors also arise: Deuterated solvents (e.g., CD₃OD) cost 200–500× more than protonated analogs, necessitating closed-loop recovery systems to enable kilogram-scale production [1] [3].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: